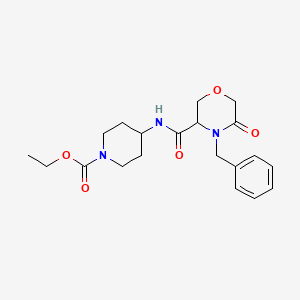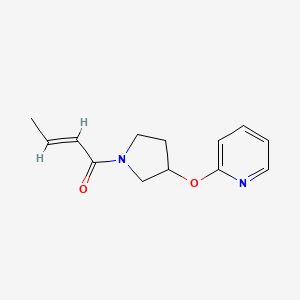
3-(Azidomethyl)-4-methyl-2,5-dihydrofuran-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Azidomethyl)-4-methyl-2,5-dihydrofuran-2,5-dione is an organic compound featuring an azidomethyl group attached to a furan ring
Mechanism of Action
Target of Action
The primary target of 3-(Azidomethyl)-4-methylfuran-2,5-dione is DNA, specifically during the process of DNA sequencing by synthesis (SBS) . The compound is incorporated into DNA as a label for SBS .
Mode of Action
The compound interacts with its target through a process known as click chemistry, based on azide-alkyne cycloaddition . This interaction results in the formation of a unique Raman shift at 2125 cm−1, which is used as a label for SBS .
Biochemical Pathways
The compound affects the pathway of DNA synthesis. It is incorporated into DNA by primer extension, reverse transcription, and polymerase chain reaction (PCR) . The azide-modified PCR amplicon is shown to be a perfect copy of the template from which it was amplified .
Pharmacokinetics
Due to the small size of the azido label, the compound is an efficient substrate for the dna polymerase . This suggests that it may have good bioavailability.
Result of Action
This allows for continuous determination of the DNA sequence .
Action Environment
The action of 3-(Azidomethyl)-4-methylfuran-2,5-dione is influenced by the biochemical environment of the cell. The compound’s action, efficacy, and stability may be affected by factors such as the presence of other molecules, pH, temperature, and the specific characteristics of the DNA polymerase .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 4-methyl-2,5-dihydrofuran-2,5-dione with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) under controlled temperature conditions . The reaction proceeds through nucleophilic substitution, where the azide ion replaces a leaving group on the furan ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Azidomethyl)-4-methyl-2,5-dihydrofuran-2,5-dione can undergo various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile compounds.
Reduction: Reduction of the azide group can yield amines.
Substitution: The azide group can participate in nucleophilic substitution reactions, forming triazoles through click chemistry.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Copper(I) catalysts are often employed in azide-alkyne cycloaddition reactions.
Major Products
Oxidation: Nitro or nitrile derivatives.
Reduction: Primary amines.
Substitution: 1,2,3-Triazoles.
Scientific Research Applications
3-(Azidomethyl)-4-methyl-2,5-dihydrofuran-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: Potential use in drug discovery and development due to its ability to form bioactive compounds.
Industry: Utilized in the production of polymers and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
3-(Azidomethyl)oxolane: Similar structure but with an oxolane ring instead of a furan ring.
3-Azido-5-(azidomethyl)benzene: Contains multiple azido groups and a benzene ring.
Uniqueness
3-(Azidomethyl)-4-methyl-2,5-dihydrofuran-2,5-dione is unique due to its furan ring structure, which imparts different chemical reactivity compared to oxolane or benzene derivatives. This uniqueness makes it valuable in specific synthetic applications where the furan ring’s properties are advantageous.
Properties
IUPAC Name |
3-(azidomethyl)-4-methylfuran-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O3/c1-3-4(2-8-9-7)6(11)12-5(3)10/h2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSGIJHGVFHNQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC1=O)CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-1-phenylmethanesulfonamide](/img/structure/B2922357.png)
![N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3,4-difluorobenzamide](/img/structure/B2922358.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2922360.png)


![2-{[1-(5-Fluoro-2-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2922366.png)



![2-(benzylsulfanyl)-3-(4-methylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2922376.png)
![3-(2-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-N-butyl-N-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2922377.png)

![4-{4-[(5-Methylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-(propan-2-yl)pyrimidine](/img/structure/B2922379.png)
